molecular formula C8H7BrF2O B8602032 4-Bromo-2,6-difluorobenzeneethanol

4-Bromo-2,6-difluorobenzeneethanol

Cat. No.: B8602032
M. Wt: 237.04 g/mol
InChI Key: VSXAIGBSHKQOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-difluorobenzeneethanol (CAS: N/A, synonyms: 1-(4-Bromo-2,6-difluoro-phenyl)-ethanol) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) and fluorine (F) at the 4-, 2-, and 6-positions, respectively, and an ethanol (-CH₂CH₂OH) functional group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive hydroxyl group and electron-withdrawing halogen substituents, which enhance its utility in cross-coupling reactions and derivatization processes .

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2

InChI Key

VSXAIGBSHKQOPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCO)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-2,6-difluorobenzeneethanol with structurally or functionally related halogenated aromatic compounds:

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Compound Name Functional Group Key Physical Properties Applications Safety Notes
4-Bromo-2,6-difluorobenzeneethanol -CH₂CH₂OH Data unavailable (polarity inferred) Pharmaceutical intermediates Likely irritant (hydroxyl)
4-Bromo-2,6-difluorobenzyl alcohol -CH₂OH Data unavailable Organic synthesis Potential irritant
4-Bromo-2,6-difluoroiodobenzene -I Melting point: 40–41°C; Density: 2.342 g/cm³ Cross-coupling reactions Irritant (Xi hazard code)
4-Bromo-2,6-dimethylfluorobenzene -CH₃, -F Data unavailable Specialty chemicals Not specified
4-Bromo-2,6-difluoroaniline -NH₂ Data unavailable Agrochemicals, drug intermediates Reactive (amines)

Key Comparisons:

Functional Group Reactivity: The ethanol group in 4-Bromo-2,6-difluorobenzeneethanol enables esterification or oxidation to ketones, distinguishing it from benzyl alcohol (-CH₂OH), which can oxidize to aldehydes . The iodine substituent in 4-Bromo-2,6-difluoroiodobenzene facilitates Suzuki-Miyaura coupling reactions, a property less common in the ethanol analog . The amino group in 4-Bromo-2,6-difluoroaniline enhances electrophilic substitution reactivity, making it valuable in dye and pharmaceutical synthesis .

Physical Properties: Halogen substituents (Br, F) increase molecular weight and boiling points compared to non-halogenated analogs. The iodine derivative exhibits a higher density (2.342 g/cm³) due to iodine’s atomic mass . Polar functional groups (e.g., -OH, -NH₂) improve solubility in polar solvents, whereas methyl groups (e.g., 4-Bromo-2,6-dimethylfluorobenzene) enhance hydrophobicity .

Applications: Pharmaceuticals: Both 4-Bromo-2,6-difluorobenzeneethanol and 4-Bromo-2,6-difluoroaniline are critical intermediates in drug discovery, particularly for fluorine-containing therapeutics . Agrochemicals: The aniline derivative is favored in pesticide formulations due to its stability and reactivity . Material Science: Iodine-containing analogs are pivotal in synthesizing advanced materials via cross-coupling .

The iodine derivative is marked as an irritant (Xi code), while hydroxyl- or amino-substituted compounds may pose skin or respiratory hazards .

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